Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with difluoromethyl and iodomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Iodomethylation: The iodomethyl group can be introduced using iodomethane (CH3I) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The iodomethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as amines or ethers.
Scientific Research Applications
Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of fluorinated and iodinated compounds on biological systems.
Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl and iodomethyl groups can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- Benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
- Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Uniqueness
Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate is unique due to the presence of both difluoromethyl and iodomethyl groups, which can significantly influence its reactivity and biological activity. The combination of these groups with the pyrrolidine ring and carboxylate ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H12F2INO3 |
---|---|
Molecular Weight |
395.14 g/mol |
IUPAC Name |
benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H12F2INO3/c14-13(15)10(6-16)7-17(11(13)18)12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
LENBKCFEOXRAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1C(=O)OCC2=CC=CC=C2)(F)F)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.